16-Doxyl-stearic acid methyl ester
Overview
Description
16-Doxyl-stearic acid methyl ester is a nitroxide spin label commonly used in electron spin resonance (ESR) studies. It is a derivative of stearic acid, where the 16th carbon is substituted with a nitroxide group. This compound is particularly useful in studying the dynamics and state of lipid bilayers, membrane fluidity, and other membrane-related phenomena .
Mechanism of Action
Target of Action
The primary target of 16-Doxyl-stearic acid methyl ester is the lipid bilayer of cell membranes . This compound is a spin label reagent, which is used to study the fluidity of membranes by electron spin resonance spectrophotometry .
Mode of Action
This compound interacts with the lipid bilayer of cell membranes. It is employed as a spin label to investigate the changes within the lipid double layer of liposomal membranes . The compound’s interaction with the lipid bilayer allows for the measurement of membrane fluidity .
Biochemical Pathways
Instead, it provides insights into the physical state of the lipid bilayer in cell membranes . By studying the fluidity of the membrane, researchers can infer the effects of various factors on membrane dynamics and function.
Result of Action
The primary result of the action of this compound is the ability to measure the fluidity of cell membranes . This information can be used to study the effects of various factors on membrane dynamics, which can have implications for understanding cell function and the action of other bioactive compounds.
Action Environment
The action of this compound can be influenced by the characteristics of the membrane it is interacting with, including the composition of the lipid bilayer and the presence of other compounds . Environmental factors such as temperature and pH may also affect the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
16-Doxyl-stearic acid methyl ester plays a significant role in biochemical reactions, particularly in the study of membrane dynamics . It is used to investigate changes within the lipid double layer of liposomal membranes . The nature of these interactions involves the distribution of fatty acids and the effects of different lipid components on detergent-resistant membranes .
Cellular Effects
The this compound has been employed to measure bacterial membrane fluidity by electron spin resonance . It influences cell function by affecting the state of the lipid bilayer, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the lipid bilayer of cell membranes . It exerts its effects at the molecular level by causing changes within the lipid double layer of liposomal membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is used to study the dynamics of the lipid bilayer and the state of lipid bilayer-internal water using 1H dynamic nuclear polarization .
Metabolic Pathways
This compound is involved in the metabolic pathways related to lipid metabolism, particularly in the distribution of fatty acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its role in studying membrane fluidity . It interacts with the lipid bilayer of cell membranes, affecting its localization or accumulation .
Subcellular Localization
This compound is localized within the lipid bilayer of cell membranes . Its activity or function can be affected by its location within this specific cellular compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Doxyl-stearic acid methyl ester typically involves the esterification of 16-Doxyl-stearic acid. The process begins with the preparation of 16-Doxyl-stearic acid, which is synthesized by introducing a nitroxide group at the 16th carbon of stearic acid. This is followed by esterification using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same chemical reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
16-Doxyl-stearic acid methyl ester primarily undergoes oxidation and reduction reactions due to the presence of the nitroxide group. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are frequently used.
Substitution: Substitution reactions often require specific catalysts and conditions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
16-Doxyl-stearic acid methyl ester is widely used in scientific research, particularly in the following fields:
Comparison with Similar Compounds
Similar Compounds
- 5-Doxyl-stearic acid methyl ester
- 12-Doxyl-stearic acid methyl ester
- 16-Doxyl-stearic acid
Uniqueness
16-Doxyl-stearic acid methyl ester is unique due to its specific position of the nitroxide group, which makes it particularly useful for studying the dynamics and state of lipid bilayers at a specific depth within the membrane.
Properties
InChI |
InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQIOHOXFFTSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369127 | |
Record name | 16-Doxyl-stearic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59719-53-8 | |
Record name | 16-Doxyl-stearic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.